molecular formula C10H11N3O B1517623 2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1040336-24-0

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1517623
CAS No.: 1040336-24-0
M. Wt: 189.21 g/mol
InChI Key: BITFOTATQDBPRQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of such compounds would generally involve interaction with a specific biological target, leading to a change in its function, which could then affect various biochemical pathways. The specific effects at the molecular and cellular level would depend on the nature of the target and the way the compound interacts with it .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can affect its pharmacokinetics .

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound .

Biological Activity

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (CAS Number: 1040336-24-0) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships, and relevant case studies.

  • Molecular Formula: C10_{10}H11_{11}N3_3O
  • Molecular Weight: 189.21 g/mol
  • CAS Number: 1040336-24-0

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines through different mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines:

Cell LineIC50_{50} (μM)Reference
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
HCT116 (Colon Cancer)5.55
HepG2 (Liver Cancer)1.82

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency compared to standard chemotherapy agents like doxorubicin.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that the compound can activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage in MCF-7 cells .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity. The presence of the oxadiazole moiety is essential for enhancing cytotoxicity. Modifications to the aniline structure and the oxadiazole ring can significantly affect the compound's potency and selectivity against various cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives, including this compound:

  • Study on Cytotoxic Activity : A study reported that derivatives of oxadiazole exhibited promising anticancer activities with IC50_{50} values in the micromolar range. The study emphasized that modifications in substitution patterns on the oxadiazole ring could lead to enhanced biological activity .
  • Inhibition Studies : Another research focused on the inhibition of human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. The study found that certain oxadiazole derivatives could selectively inhibit hCA IX at nanomolar concentrations .

Properties

IUPAC Name

2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITFOTATQDBPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040336-24-0
Record name 2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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